Propionyl-L-Carnitine

Descripción general

Descripción

Propionyl-L-Carnitine is a derivative of levocarnitine, a quaternary ammonium compound. It is primarily used in the treatment of peripheral arterial disease and to increase exercise tolerance in congestive heart disease . Levocarnitine itself is essential for the transport of long-chain fatty acids into the mitochondria for energy production .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Propionyl-L-Carnitine can be synthesized by reacting levocarnitine with propionic acid under controlled conditions. The reaction typically involves the use of a catalyst and may require specific temperature and pH conditions to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of levocarnitine propionate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process includes steps such as purification and quality control to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions

Propionyl-L-Carnitine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Metabolic Role

Propionyl-L-carnitine facilitates the transport of fatty acids into mitochondria for energy production, enhancing ATP generation. It acts as an antiradical agent, providing protection against oxidative stress and tissue damage, particularly in cardiac and endothelial tissues .

Antioxidant Effects

PLC exhibits significant antioxidant properties, which may help in mitigating oxidative damage associated with chronic diseases. This characteristic is particularly beneficial in conditions like heart failure and diabetes, where oxidative stress is prevalent .

Cardiovascular Diseases

-

Chronic Heart Failure

Multiple studies have demonstrated that PLC improves exercise capacity in patients with chronic heart failure. A multicenter trial involving 537 patients indicated that PLC administration enhanced exercise duration and oxygen consumption without adversely affecting cardiac function . -

Peripheral Arterial Disease (PAD)

PLC has been shown to correct secondary muscle carnitine deficiency in patients with PAD, significantly improving walking capacity. A Cochrane review noted an improvement in the ankle-brachial index among PLC participants compared to placebo . -

Angina Pectoris

Clinical trials suggest that PLC may alleviate symptoms of stable angina by improving myocardial metabolism and reducing ischemic episodes .

Metabolic Disorders

This compound also plays a role in managing metabolic conditions such as obesity and insulin resistance. Research indicates that it can decrease body weight gain, reduce insulin levels, and improve liver function in diet-induced obese models .

Exercise Performance Enhancement

Athletic performance studies have explored the effects of PLC on exercise capacity. For instance, a study on trained endurance athletes found that supplementation with L-carnitine improved fatty acid oxidation during exercise, potentially enhancing performance by reducing reliance on glycogen stores .

Case Studies

| Study | Population | Intervention | Outcome |

|---|---|---|---|

| Anand et al., 2011 | 30 CHF patients | 1.5 g/day PLC | Increased exercise capacity and peak VO2 after one month |

| Caponnetto et al., 2010 | 50 mild CHF patients | 1.5 g/day PLC vs placebo | Significant increase in maximal exercise time; reduced lactate production |

| Cochrane Review, 2020 | Various PAD patients | PLC supplementation | Improved walking distance and quality of life metrics |

Mecanismo De Acción

Propionyl-L-Carnitine functions by facilitating the transport of long-chain fatty acids into the mitochondria, where they undergo β-oxidation to produce energy. This process is crucial for maintaining cellular energy levels, especially in muscle tissues. The compound also helps in the removal of toxic acyl groups from cells, thereby protecting cellular integrity .

Comparación Con Compuestos Similares

Similar Compounds

Levocarnitine: The parent compound, essential for fatty acid transport.

Acetyl-L-carnitine: Another derivative with neuroprotective properties.

Propionyl-L-carnitine: Similar to levocarnitine propionate but with different pharmacokinetic properties.

Uniqueness

This compound is unique due to its specific application in treating peripheral arterial disease and enhancing exercise tolerance in congestive heart disease. Its ability to improve blood flow and energy production in muscle tissues sets it apart from other carnitine derivatives .

Actividad Biológica

Propionyl-L-carnitine (PLC) is a derivative of L-carnitine, a compound critical for the transport of long-chain fatty acids into the mitochondria for energy production. This article explores the biological activity of PLC, focusing on its mechanisms, clinical efficacy, and potential therapeutic applications.

Energy Production

PLC plays a vital role in mitochondrial metabolism. It facilitates the transport of fatty acids into the mitochondria, where they undergo β-oxidation to produce adenosine triphosphate (ATP), the energy currency of the cell. The process is mediated by carnitine palmitoyltransferase enzymes that convert acyl-CoA to acylcarnitine, allowing fatty acids to cross the mitochondrial membrane .

Antioxidant Properties

In addition to its role in energy metabolism, PLC exhibits antioxidant properties. It scavenges free radicals and reduces oxidative stress, which is particularly beneficial in conditions characterized by increased oxidative damage . This dual action—enhancing energy production while mitigating oxidative stress—positions PLC as a potential therapeutic agent in various metabolic and cardiovascular disorders.

Clinical Efficacy

Numerous studies have investigated the efficacy of PLC, particularly in patients with peripheral artery disease (PAD) and intermittent claudication. Below is a summary of key clinical trials:

Case Studies and Findings

- Peripheral Artery Disease (PAD) : In a phase III study involving patients with intermittent claudication, treatment with PLC significantly improved maximum walking distance (MWD) compared to placebo. Patients receiving PLC reported improvements ranging from 33% to 73% in MWD after treatment .

- Exercise Performance : A study assessing the effects of glycine this compound on exercise performance found no significant differences in race times post-supplementation among trained athletes. However, the physiological responses indicated potential benefits related to metabolic stress reduction during exercise .

- Quality of Life Improvements : Patients treated with PLC reported enhanced quality of life metrics, including reduced bodily pain and improved physical function after six months of treatment .

Safety and Tolerability

PLC has been shown to be well tolerated among patients, with adverse events comparable to those experienced by placebo recipients. Common side effects include gastrointestinal disturbances; however, these are generally mild and transient .

Propiedades

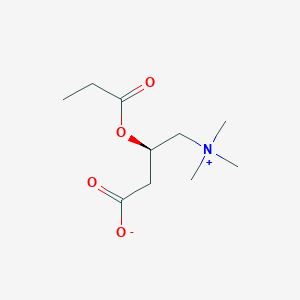

IUPAC Name |

(3R)-3-propanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-5-10(14)15-8(6-9(12)13)7-11(2,3)4/h8H,5-7H2,1-4H3/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFAHZIUFPNSHSL-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@H](CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173883 | |

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

L-Propionylcarnitine, a propionyl ester of L-carnitine, increases the intracellular pool of L-carnitine. It exhibits a high affinity for the enzyme carnitine acetyltransferase (CAT) and, thus, is readily converted into propionyl-coenzyme A and free carnitine. It has been reported that L-propionylcarnitine possesses a protective action against heart ischemia-reperfusion injury;... To obtain a better insight into the antiradical mechanism of L-propionylcarnitine, the present research analyzed the superoxide scavenging capacity of L-propionylcarnitine and its effect on linoleic acid peroxidation. In addition, the effect of L-propionylcarnitine against DNA cleavage was estimated using pBR322 plasmid. ... L-propionylcarnitine showed a dose-dependent free-radical scavenging activity. In fact, it was able to scavenge superoxide anion, to inhibit the lipoperoxidation of linoleic acid, and to protect pBR322 DNA from cleavage induced by H2O2 UV-photolysis. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

20064-19-1, 17298-37-2 | |

| Record name | (-)-Propionylcarnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20064-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Levocarnitine propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020064191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Levocarnitine propionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15980 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Levocarnitine propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOCARNITINE PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HU2UI27HF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIONYL-L-CARNITINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7589 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.